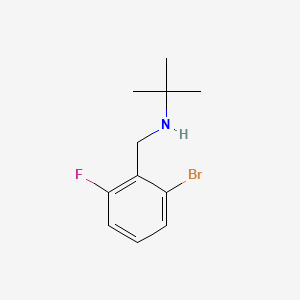

N-t-Butyl 2-bromo-6-fluorobenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

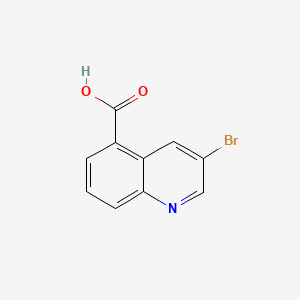

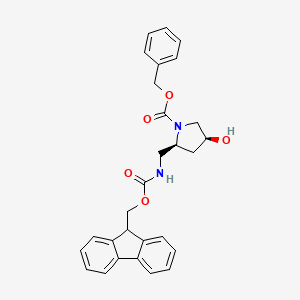

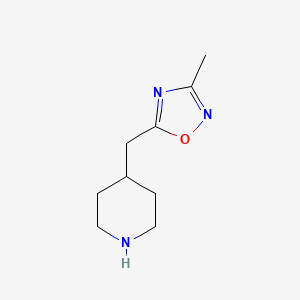

N-t-Butyl 2-bromo-6-fluorobenzylamine is a chemical compound with the CAS Number: 1355247-73-2 . It has a molecular weight of 260.15 and its IUPAC name is N-(2-bromo-6-fluorobenzyl)-2-methyl-2-propanamine . The compound is typically used in research and development .

Molecular Structure Analysis

The InChI code for N-t-Butyl 2-bromo-6-fluorobenzylamine is 1S/C11H15BrFN/c1-11(2,3)14-7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Aplicaciones Científicas De Investigación

Asymmetric Synthesis

N-t-Butyl 2-bromo-6-fluorobenzylamine has been utilized in the asymmetric synthesis of l-6-[18F]fluorodopa via NCA nucleophilic fluorination. This process involves the 18F-fluorination of commercially available aldehydes followed by alkylation of a Schiff base with a lithium salt in anhydrous THF at low temperatures. The resulting l-amino acid is obtained with significant enantiomeric excess, showcasing the compound's utility in the synthesis of radiochemically pure amino acids for medical imaging applications (Lemaire et al., 1991).

Synthesis of Functionalized Azetidines

Research into the synthesis of 3-functionalized 3-methylazetidines has demonstrated the use of 1-t-Butyl derivatives, including 1-t-Butyl-3-bromo-3-methylazetidines, derived from corresponding N-(2,3-dibromo-2-methylpropylidene)alkylamines. These compounds provide convenient access to various novel azetidine derivatives, further expanding the chemical repertoire for pharmaceutical and synthetic organic chemistry applications (Stankovic et al., 2012).

Fluoro-α-amino Acids Synthesis

The compound has also been used in the versatile synthesis of racemic γ-fluoro-α-amino acids, demonstrating its utility in the alkylation of tert-butyl N-(diphenylmethylene) glycinate with 1-bromo-2-fluoroalkanes. This process yields N-protected amino acid esters, highlighting its application in the production of fluorinated amino acids for research and drug development (Kröger & Haufe, 1997).

Structural and Dynamical Studies

In another study, the effects of ring fluorination on the structural and dynamical properties of flexible molecules like 2-fluorobenzylamine were investigated. This research provides insights into how fluorination affects molecular flexibility and tunneling pathways, which is crucial for understanding the behavior of fluorinated organic compounds in various chemical environments (Calabrese et al., 2013).

Propiedades

IUPAC Name |

N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUHDKJYLQABFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=C(C=CC=C1Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742781 |

Source

|

| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-t-Butyl 2-bromo-6-fluorobenzylamine | |

CAS RN |

1355247-73-2 |

Source

|

| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)

![N-[1-(4-Bromophenyl)cyclopropyl]acetamide](/img/structure/B582173.png)